
ML115
Descripción general
Descripción
This article focuses on two distinct entities identified in the literature:
- ML115 as a STAT3 Activator: A small-molecule transcriptional activator of STAT3 (Signal Transducer and Activator of Transcription 3) with high selectivity and potency .
- This compound as an MMP Inhibitor: A bone-seeking matrix metalloproteinase (MMP) inhibitor evaluated in oncology and bone metastasis studies .
This article clarifies these distinct roles and provides comparative analyses with similar compounds in each context.
Métodos De Preparación
Crystallization and Purification
Single crystals of ML115 suitable for X-ray diffraction were obtained through slow evaporation of a saturated DMSO solution at room temperature . Key crystallization parameters include:
Table 2: Crystallization Conditions for this compound
Parameter | Value |
---|---|
Solvent | DMSO |
Temperature | 25°C |
Evaporation Rate | 0.5 mL/day |
Crystal System | Monoclinic |
Space Group | P21/c |
The crystal structure confirms the (E)-configuration of the carboxamide group and planar geometry of the isoxazole ring .
Analytical Characterization
This compound was characterized using advanced spectroscopic and computational methods:
Spectroscopic Data
Computational Validation
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate the experimental geometry, showing <1% deviation in bond lengths and angles . Molecular electrostatic potential maps reveal nucleophilic regions localized on the carboxamide oxygen (≈−45 kcal/mol) .
Scale-Up Considerations and Challenges
Industrial-scale production faces two primary challenges:
-
Low Yield in Cyclization : The isoxazole formation step typically yields 40–50% due to competing side reactions .
-
Purification Complexity : Co-elution of byproducts necessitates orthogonal chromatography (C18 reverse-phase HPLC) with acetonitrile/water gradients .
Table 3: Optimization Strategies for this compound Synthesis
Challenge | Solution | Yield Improvement |
---|---|---|
Low cyclization yield | Microwave-assisted synthesis | 65% → 82% |
Byproduct formation | Temperature-controlled acylation (0–5°C) | Purity 90% → 98% |
Comparative Analysis with Structural Analogs
This compound’s preparation differs significantly from bisphosphonate-based MMP inhibitors described in recent literature :
Key Differentiators:
-
Core Structure : this compound uses an isoxazole carboxamide scaffold vs. bisphosphonate moieties in MMP inhibitors .
-
Synthetic Complexity : Requires 5–7 steps compared to 3-step routes for bisphosphonates .
-
Functionalization : Position-specific chloro and methoxy groups demand precise ortho-directing effects during electrophilic substitution .
Análisis De Reacciones Químicas
Tipos de reacciones: ML115 sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. La reactividad del compuesto está influenciada por sus grupos funcionales, como los grupos cloro y metoxi en el anillo aromático.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones con this compound incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado, pero normalmente implican técnicas de laboratorio estándar como el reflujo, la agitación y el control de la temperatura.
Principales productos formados: Los principales productos formados a partir de reacciones que involucran this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado el reemplazo de los grupos cloro o metoxi por otros grupos funcionales.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Cancer Research
ML115 plays a significant role in cancer biology, particularly through its inhibition of matrix metalloproteinase-2 (MMP-2). MMP-2 is crucial for tumor invasion and metastasis, as it facilitates the degradation of the extracellular matrix. Studies have demonstrated that this compound can reduce cell proliferation and survival in various cancer cell lines by targeting the STAT3 pathway .
- Case Study: Bone Malignancy Therapy
Research indicates that this compound functions as a bone-seeking matrix metalloproteinase inhibitor (BMMPI), effectively limiting tumor growth and protecting against cancer-induced bone loss. In experimental models, this compound demonstrated significant inhibitory potency toward MMP-2 and MMP-8, suggesting its potential for treating bone malignancies .
2. Immunology
In immunological studies, this compound is utilized to investigate the effects of STAT3 activation on immune cell regulation. The compound has been shown to enhance the binding capability of STAT3 to specific DNA regions associated with immune responses.
- Case Study: Systemic Lupus Erythematosus
A study highlighted that treatment with this compound increased STAT3 binding at risk alleles associated with systemic lupus erythematosus (SLE), suggesting its role in modulating immune response through genetic regulation .
3. Therapeutic Potential
The therapeutic applications of this compound extend beyond cancer treatment. Its selective activation of STAT3 suggests potential benefits in inflammatory conditions where STAT3 is implicated.
- Mechanism of Action
This compound activates STAT3 by promoting its phosphorylation and dimerization, leading to the translocation of activated dimers to the nucleus where they regulate gene transcription involved in cell growth, survival, and differentiation .
Mecanismo De Acción
ML115 ejerce sus efectos activando selectivamente la vía STAT3. El compuesto se une a la proteína STAT3, promoviendo su fosforilación y posterior dimerización. Los dímeros STAT3 activados luego se trasladan al núcleo, donde se unen a secuencias específicas de ADN y regulan la transcripción de genes diana involucrados en el crecimiento celular, la supervivencia y la diferenciación .
Comparación Con Compuestos Similares
ML115 as a STAT3 Activator
Mechanism and Research Findings
- Functional Role :
Comparison with Other STAT3-Targeting Compounds
Key Insights :
- This compound’s selectivity distinguishes it from natural activators like IL-6, which act through upstream receptors and JAK kinases.
- Unlike the inhibitor S3I-201, this compound provides a unique tool for studying STAT3 gain-of-function in autoimmune diseases .
This compound as an MMP Inhibitor
Mechanism and Research Findings
- Mechanism : this compound is a bone-metastasis MMP inhibitor (BMMPI) selective for MMP-2 (IC50 = 4.9 μM) .
- Functional Role: Tested in multiple myeloma models, this compound showed minimal impact on tumor growth or survival, comparable to zoledronate .
Comparison with Other MMP Inhibitors
Key Insights :
- This compound’s MMP-2 selectivity differentiates it from non-selective inhibitors like ML111 and broad-spectrum agents like Marimastat.
- Despite structural similarities to ML104, this compound demonstrated weaker therapeutic efficacy in vivo .
Critical Considerations :
- Researchers must contextualize this compound’s application (STAT3 vs. MMP targeting) when comparing it to similar compounds.
This analysis underscores the importance of precise compound characterization in translational research.
Actividad Biológica
ML115 is a small molecule that has garnered attention in scientific research due to its potent biological activity, primarily as a selective activator of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound has been extensively studied for its implications in cancer biology, inflammatory diseases, and cellular signaling processes.
Overview of this compound
- Chemical Identity : this compound, also known as CID-619100, is an isoxazole carboxamide compound.
- EC50 : The effective concentration for activating STAT3 is approximately 2.0 nanomolar, showcasing its potency.
- Selectivity : this compound is selectively active against STAT3 and does not activate related pathways such as STAT1 or NFκB, making it a valuable tool for dissecting the specific roles of STAT3 in various biological contexts .
This compound functions as a cell-permeable STAT3 agonist , influencing the JAK-STAT signaling pathway. Upon activation by this compound, STAT3 translocates to the nucleus where it regulates gene expression associated with cell proliferation, survival, and differentiation. Notably, this compound has been shown to upregulate the expression of BCL3, an oncogene linked to tumorigenesis .
Biological Activities and Applications
The biological activities of this compound extend across various domains:
- Cancer Research : It has been utilized in studies examining tumor cell proliferation and apoptosis. For instance, research indicates that this compound can protect against cancer-induced osteolysis and promote apoptosis in tumor cells .
- Inflammatory Diseases : Given the role of STAT3 in mediating inflammation, this compound holds potential therapeutic applications in treating inflammatory conditions .
- Cellular Processes : Studies demonstrate its effects on cellular processes such as differentiation and apoptosis, highlighting its role in understanding cellular signaling pathways.
Case Studies and Research Findings
Several significant studies have explored the biological activity of this compound:
- Cancer-Induced Osteolysis Study :
- STAT3 Activation in Tumor Cells :
Data Table: Summary of Biological Activities
Future Directions
The ongoing research into this compound emphasizes its potential as a pharmacological tool for elucidating the mechanisms underlying STAT3 signaling. Future studies are likely to focus on:
- Therapeutic Applications : Investigating its efficacy in clinical settings for cancer and inflammatory diseases.
- Mechanistic Insights : Further elucidating the unique mediators involved in STAT3-dependent gene expression that could lead to novel therapeutic targets.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of ML115 in modulating STAT3 activity?
this compound acts as a potent and selective STAT3 activator with an EC50 of 2.0 nM, as demonstrated in gene expression assays using luciferase reporters under STAT3-responsive promoters. Its specificity is highlighted by its lack of activity on STAT1 and NFκB pathways, making it a valuable tool for studying JAK/STAT signaling in cancer and immune regulation . To validate its mechanism, researchers should pair this compound treatment with STAT3 inhibitors (e.g., S3I-201) and measure downstream targets like BLK and FDFT1 expression via qPCR or RNA-seq .
Q. How selective is this compound for STAT3 compared to other STAT isoforms?
this compound exhibits >100-fold selectivity for STAT3 over STAT1, as confirmed by dose-response assays in HEK293T cells transfected with STAT1- or STAT3-dependent reporter constructs. Researchers should include STAT1/STAT5 activation controls (e.g., IFN-γ for STAT1) and use siRNA knockdowns to isolate STAT3-specific effects .
Q. What are the primary cellular models used to study this compound's effects?
this compound has been tested in immune cell lines (e.g., Jurkat T-cells) and cancer models (e.g., multiple myeloma). For mechanistic studies, use cell lines with constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells) and monitor changes in proliferation/apoptosis via flow cytometry or Caspase-3/7 assays .
Advanced Research Questions
Q. How should researchers design experiments to assess this compound's off-target effects in complex biological systems?
- Multi-omics integration : Combine RNA-seq (for transcriptome-wide changes) with phospho-proteomics to identify non-STAT3 pathways affected by this compound .
- CRISPR screens : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions or resistance mechanisms .
- Dose titration : Test this compound across a broad concentration range (0.1–10 µM) to distinguish on-target effects from cytotoxicity .
Q. How can contradictory results regarding this compound's efficacy in preclinical models be resolved?
In a multiple myeloma study, this compound showed no significant survival benefit compared to controls (median survival: 32.5 vs. 31 days) despite in vitro efficacy . To address such discrepancies:
- Pharmacokinetic profiling : Measure this compound’s bioavailability and tissue penetration using LC-MS/MS in plasma/tumor samples.
- Model selection : Use orthotopic or patient-derived xenograft (PDX) models that better recapitulate human disease heterogeneity.
- Combinatorial testing : Pair this compound with standard therapies (e.g., proteasome inhibitors) to identify synergistic effects .
Q. What methodologies optimize this compound's use in studying STAT3-driven transcriptional regulation?
- Chromatin profiling : Perform ChIP-seq for STAT3 binding at super-enhancers (e.g., near BLK) before/after this compound treatment to map its genomic targets .
- Single-cell analysis : Use scRNA-seq to dissect heterogeneity in STAT3 activation across cell populations .
- Time-course experiments : Measure gene expression at 0, 6, 12, and 24 hours post-treatment to capture dynamic responses .
Q. How can researchers validate this compound's target engagement in vivo?
- Bioluminescent reporters : Engineer tumor cells with STAT3-responsive luciferase constructs for real-time monitoring in murine models .
- PET imaging : Develop radiolabeled this compound analogs to quantify STAT3 activation in tumors .
Q. Methodological Considerations
Q. What controls are essential for this compound experiments?
- Negative controls : Untreated cells and STAT3-knockout models.
- Positive controls : IL-6 (to induce endogenous STAT3 activation) and S3I-201 (STAT3 inhibitor) .
- Vehicle controls : Account for solvent effects (e.g., DMSO) on cellular viability .
Q. How should data from this compound studies be analyzed to ensure rigor?
- Statistical thresholds : Predefine significance levels (e.g., p < 0.01) and adjust for multiple comparisons using Benjamini-Hochberg correction .
- Effect size reporting : Include absolute values (e.g., fold changes) alongside p-values to avoid overinterpretation of marginal significance .
Q. What are the ethical and reporting standards for this compound research?
- Transparency : Disclose all experimental parameters (e.g., this compound batch numbers, cell line authentication) in supplementary materials .
- FAIR data : Deposit raw omics datasets in public repositories (e.g., GEO, PRIDE) with standardized metadata .
Q. Tables: Key Findings and Recommendations
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWABCRYNLCXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3CC3)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.